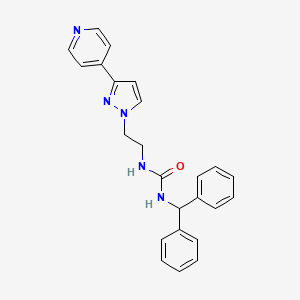![molecular formula C13H21NO3 B2537152 Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate CAS No. 2305255-05-2](/img/structure/B2537152.png)
Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate is a complex organic compound. It is part of the family of saturated bicyclic structures, which are incorporated in newly developed bio-active compounds . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions .
Synthesis Analysis
The synthesis of such compounds involves an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Building Blocks
Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate and related compounds have been explored for their utility as building blocks in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, prepared from aldehydes and tert-butyl N-hydroxycarbamate, act as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines. These reactions highlight the versatility of tert-butyl carbamates as intermediates for generating functionally diverse molecules, which can be pivotal in developing pharmaceuticals and other complex organic compounds (Guinchard et al., 2005).
Physicochemical and Pharmacokinetic Modulation
The incorporation of tert-butyl groups, such as in tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate, into bioactive compounds can significantly impact their physicochemical and pharmacokinetic properties. These effects include alterations in lipophilicity and metabolic stability, which are critical factors in drug design and development. Research into alternative substituents that offer similar structural advantages without the drawbacks associated with tert-butyl groups is ongoing, with the aim of enhancing the efficacy and safety profiles of therapeutic agents (Westphal et al., 2015).
Chemosenors and Material Science
Compounds containing tert-butyl groups, such as tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate, have found applications in material science, particularly in the development of chemosensors. For example, benzothiazole-modified carbazole derivatives with tert-butyl moieties have been used to create organogels that form strong blue-emissive nanofibers. These nanofibers can act as fluorescent sensory materials for detecting volatile acid vapors, demonstrating the potential of tert-butyl carbamates in the fabrication of advanced sensory materials (Sun et al., 2015).
Zukünftige Richtungen
The future directions for the research and development of Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate and similar compounds involve expanding the toolbox of available bicyclic structures . There is a need for new synthetic routes, implementation of new methodologies, and new exit vectorization . This will allow for the exploration of new atom and exit-vector arrangements for [2.1.1] scaffolds .
Eigenschaften
IUPAC Name |
tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-10-6-9-4-5-13(10,7-9)8-15/h8-10H,4-7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLBRTPICUZCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1(C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

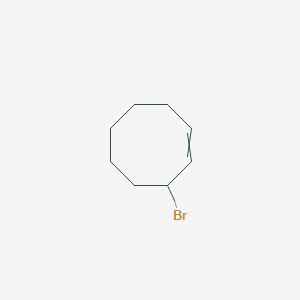
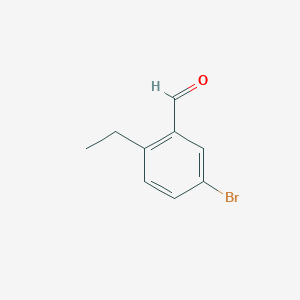


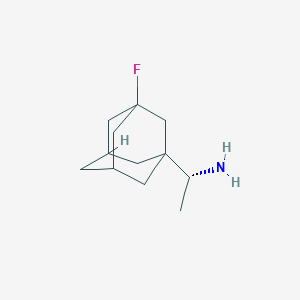
![Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B2537082.png)

![3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2537084.png)
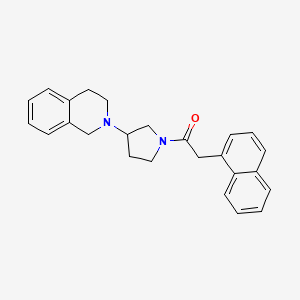
![2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2537086.png)
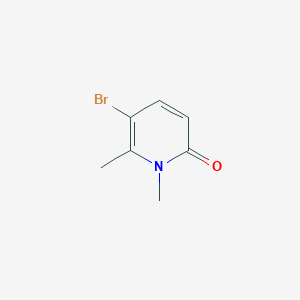

![(1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2537090.png)
